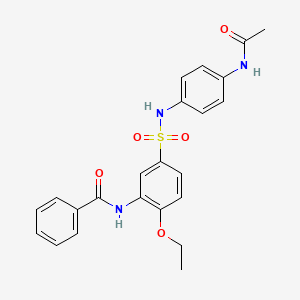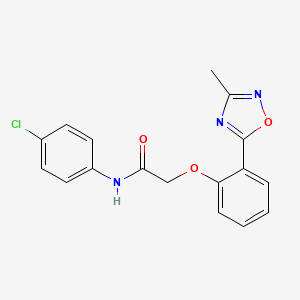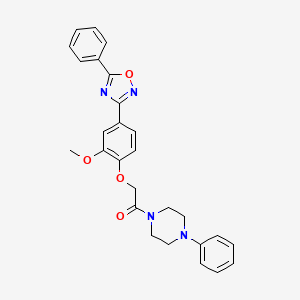
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide, also known as A-438079, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves the inhibition of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by ATP. Upon activation, the P2X7 receptor opens a pore in the cell membrane, allowing the influx of Ca2+ and Na+ ions and the efflux of K+ ions. This leads to the activation of various downstream signaling pathways, including the NLRP3 inflammasome, which is involved in the regulation of inflammation. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide binds to the P2X7 receptor and blocks the influx of Ca2+ and Na+ ions, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide inhibits the release of IL-1β and TNF-α, which are pro-inflammatory cytokines. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has also been shown to inhibit the proliferation of cancer cells and the migration of immune cells. In vivo studies have demonstrated that N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the P2X7 receptor, which allows for specific inhibition of the receptor without affecting other ion channels or receptors. Another advantage is its stability and solubility, which allows for easy handling and administration. One limitation is its relatively high cost, which may limit its use in large-scale experiments. Another limitation is its potential off-target effects, which may require careful control experiments and data interpretation.
Zukünftige Richtungen
There are several future directions for the study of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide and the P2X7 receptor. One direction is the development of more potent and selective P2X7 receptor antagonists for clinical use. Another direction is the elucidation of the role of the P2X7 receptor in various physiological and pathological processes, such as cancer, neurodegenerative diseases, and inflammation. A third direction is the investigation of the potential therapeutic applications of P2X7 receptor antagonists, such as in the treatment of chronic pain, autoimmune diseases, and cancer.
Synthesemethoden
The synthesis of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves several steps, including the preparation of 2-ethoxy-5-nitrobenzoic acid, the reduction of the nitro group to an amino group, the sulfonation of the amino group with chlorosulfonic acid, and the amidation of the resulting sulfonamide with 4-acetamidobenzoyl chloride. The final product is obtained by reacting the resulting sulfonamide with 2-ethoxy-5-aminobenzoyl chloride. The synthesis of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been widely used in scientific research as a tool to study the P2X7 receptor. The P2X7 receptor is expressed in various cell types, including immune cells, and is involved in the regulation of inflammation, apoptosis, and cell proliferation. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been shown to inhibit the activation of the P2X7 receptor by ATP, which is the endogenous ligand of the receptor. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been used to study the role of the P2X7 receptor in various pathological conditions, such as chronic pain, neurodegenerative diseases, and cancer.
Eigenschaften
IUPAC Name |
N-[5-[(4-acetamidophenyl)sulfamoyl]-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-31-22-14-13-20(15-21(22)25-23(28)17-7-5-4-6-8-17)32(29,30)26-19-11-9-18(10-12-19)24-16(2)27/h4-15,26H,3H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIHZWBEMWGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)










